molecular formula C18H21ClN2O3S B2489662 N1-(3-chloro-4-methylphenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide CAS No. 2034328-85-1

N1-(3-chloro-4-methylphenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide

Cat. No. B2489662
CAS RN: 2034328-85-1
M. Wt: 380.89
InChI Key: ROQVDEJOSDPFPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds similar to "N1-(3-chloro-4-methylphenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide" involves intricate organic reactions. For instance, a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of oxalamides demonstrates the complexity of synthesizing such compounds. This methodology provides a high-yielding, operationally simple approach, applicable to a broad range of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Molecular Structure Analysis

The molecular structure of oxalamide compounds can be intricate, with various substituents influencing their spatial configuration. For example, the structure of N,N′-bis(substituted)oxamide compounds can feature specific angular orientations between different moieties, such as the chlorohydroxyphenyl ring and the oxalamide unit, contributing to their three-dimensional supramolecular structure through classical hydrogen bonds (Wang et al., 2016).

Chemical Reactions and Properties

The reactivity of oxalamide compounds can be influenced by their molecular structure. For instance, oxalamide derivatives can engage in various chemical reactions, including the formation of complex structures with metals, as seen in compounds like dicopper(II) complexes. These reactions not only demonstrate the versatility of oxalamide derivatives in forming complex molecules but also their potential applications in areas such as catalysis and material science (Cui et al., 2011).

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-12-4-5-14(11-15(12)19)21-18(24)17(23)20-8-6-13(7-9-22)16-3-2-10-25-16/h2-5,10-11,13,22H,6-9H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQVDEJOSDPFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(CCO)C2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-methylphenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide

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